5-(3-methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a methoxy group (-OCH3), a benzyl group (C6H5CH2-), a trifluoromethyl group (-CF3), and a thiazoloquinoxalinone group. The trifluoromethyl group is a functional group that has the formula -CF3 . The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The trifluoromethyl group is known to have a significant electronegativity . The thiazolo[5,4-d]thiazole moiety is an electron deficient system with high oxidative stability and a rigid planar structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to lower the basicity of compounds .Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized derivatives of complex heterocyclic compounds, including tetracyclic ring systems and quinoxalin derivatives, to explore their chemical properties and potential biological activities. For example, derivatives of pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinoxalin-4(1H)-one were synthesized in one step from related pyrazolin-5-ones and characterized using detailed NMR spectroscopic investigations (Eller, Datterl, & Holzer, 2007). Such studies are crucial for understanding the structural nuances of these complex molecules and setting the foundation for further research into their applications.
Antimicrobial Activity
Quinoline derivatives containing an azole nucleus have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrated good to moderate activity against a variety of microorganisms, highlighting the potential of heterocyclic compounds in developing new antimicrobial agents (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Cytotoxic Activities
Isatin derivatives, including those similar in structural complexity to the compound , have been synthesized and subjected to in vitro cytotoxicity evaluation against various cancer cell lines, showing significant activities. This indicates the potential use of such compounds in cancer research (Reddy, Pallela, Kim, Won, & Shim, 2013).
Design and Evaluation as Enzyme Inhibitors
Novel quinoxalin-2-carboxamides have been designed as serotonin type-3 (5-HT3) receptor antagonists, synthesized, and evaluated for their biological activities. This research demonstrates the utility of quinoxaline derivatives in designing enzyme inhibitors that could serve as therapeutic agents (Mahesh, Devadoss, Pandey, & Yadav, 2011).
Antiplasmodial Activity
1-Azabenzanthrone derivatives, similar in structural complexity to the compound , have been synthesized and tested for antiparasitic activity against Plasmodium falciparum, showing promising results. This highlights the potential of heterocyclic compounds in the development of new antimalarial drugs (Castro-Castillo, Suárez-Rozas, Pabón, Pérez, Cassels, & Blair, 2013).
Future Directions
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-7-(trifluoromethyl)-3,3a-dihydro-1H-[1,3]thiazolo[3,4-a]quinoxalin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S/c1-26-14-4-2-3-12(7-14)9-23-16-8-13(19(20,21)22)5-6-15(16)24-11-27-10-17(24)18(23)25/h2-8,17H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBDOHXZQCQTAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=C(C=CC(=C3)C(F)(F)F)N4CSCC4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.